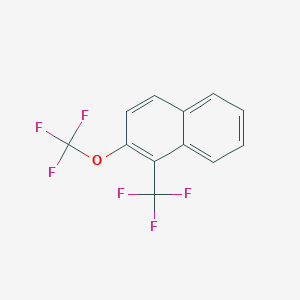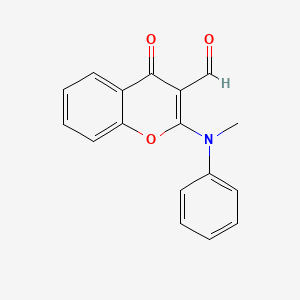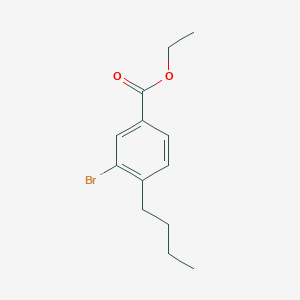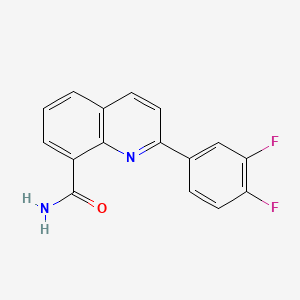
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, making it a unique and valuable compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors and greener chemical processes to minimize environmental impact .
Analyse Chemischer Reaktionen
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines or thiols.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its potential as a pharmacophore.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(8-Bromoquinolin-4-yl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Chloroquinolin-4-yl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(8-Bromo-2-methylquinolin-4-yl)ethanone: Contains a methyl group instead of chlorine, altering its steric and electronic properties.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C11H7BrClNO |
|---|---|
Molekulargewicht |
284.53 g/mol |
IUPAC-Name |
1-(8-bromo-2-chloroquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-10(13)14-11-7(8)3-2-4-9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
BIJIXYWJOMATKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


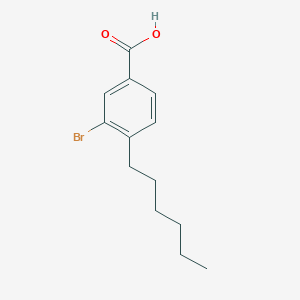
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)

![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
